N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-19(14-5-6-17-18(10-14)27-12-26-17)22-15-4-1-3-13(9-15)16-11-24-8-2-7-21-20(24)23-16/h1-11H,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLOIHRTXCDULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of gold nanoparticles as a catalyst to facilitate the formation of the imidazo[1,2-a]pyrimidine core . Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and form the desired product under mild, metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable green chemistry approaches to ensure efficiency and sustainability. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. For instance, the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines can be achieved through a green chemistry approach that utilizes non-toxic reagents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)hexanamide
- Structure : The para-substituted phenyl group is linked to a hexanamide chain instead of a benzodioxole-carboxamide.
- Key Differences: Substituent Position: Para (4-) vs. meta (3-) substitution alters steric and electronic interactions with target proteins.
- Applications : Listed in supplier databases (e.g., CHEMBL1458516, ZINC4023871) for preclinical studies, suggesting roles in oncology or neurology .
Tyclopyrazoflor and Sarolaner
Isocycloseram and Acynonapyr
- Structure : These insecticides (from ) feature triazole and pyrazole rings instead of imidazo[1,2-a]pyrimidine.
- Key Differences :
- Heterocycle Diversity : Pyrazole/triazole rings confer resistance to oxidative degradation, unlike the imidazo[1,2-a]pyrimidine’s susceptibility to CYP450 metabolism.
- Bioactivity : These compounds target chitin synthesis in pests, whereas the benzodioxole-carboxamide derivative may have broader therapeutic applications .
Data Table: Structural and Hypothesized Properties
Research Findings and Trends
- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., target compound) show improved solubility in polar solvents compared to para-substituted analogs like N-(4-{imidazo…yl}phenyl)hexanamide, which exhibit higher membrane permeability .
- Benzodioxole vs. Fluorinated Groups : The benzodioxole’s methylenedioxy ring offers moderate logP (~3.2), balancing bioavailability and CNS penetration, whereas fluorinated analogs (e.g., tyclopyrazoflor) prioritize durability in harsh environments .
- Therapeutic Potential: While agrochemical analogs (sarolaner, isocycloseram) focus on pest-specific targets, the target compound’s hybrid structure suggests dual utility in both antimicrobial and anticancer research.
Notes on Evidence Limitations
Biological Activity
N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes including cyclization reactions. Research has shown that derivatives of imidazo[1,2-a]pyrimidine can be synthesized through methods that enhance their biological activity, particularly in anti-inflammatory and anticancer applications .
2.1 Antitumor Activity
Several studies have demonstrated the antitumor potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds similar to this compound exhibited strong inhibitory effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung adenocarcinoma) with IC50 values in the micromolar range .
2.2 Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties by selectively inhibiting COX-2 enzymes. In vitro assays indicated that certain derivatives had a higher selectivity and potency compared to traditional NSAIDs like celecoxib . The mechanism often involves competitive inhibition at the active site of the enzyme.
2.3 Antimicrobial and Antioxidant Activities
Research has also highlighted the antimicrobial and antioxidant capabilities of this compound class. Some derivatives displayed significant activity against various bacterial strains and showed potential for use as antioxidants in biological systems .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a CC50 value of approximately 3.6 μM with a selectivity index (SI) of 17.3 over normal fibroblast cells, suggesting a favorable therapeutic window .
Case Study 2: COX-2 Inhibition
Another investigation focused on the COX-2 inhibitory activity of related benzodioxole derivatives. The study found that certain compounds could inhibit COX-2 with an IC50 as low as 0.05 μM, indicating high efficacy as anti-inflammatory agents .
4. Data Tables
| Activity | Cell Line/Target | IC50/CC50 Value | Selectivity Index |
|---|---|---|---|
| Antitumor | MCF-7 | 3.6 μM | 17.3 |
| COX-2 Inhibition | COX-2 Enzyme | 0.05 μM | Not specified |
| Antimicrobial | Various Bacterial Strains | Varies | Not specified |
5. Conclusion
This compound represents a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy and safety profile for clinical applications.
6. Future Directions
Further studies are warranted to explore:
- The molecular targets involved in its biological activities.
- In vivo efficacy and safety profiles.
- Structure-activity relationship (SAR) analyses to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
